molecular formula C18H28N2O2 B7918505 {2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7918505
M. Wt: 304.4 g/mol
InChI Key: HJOIRMQQGMKLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl halide.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {2-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid: Similar structure but with a methyl group instead of an isopropyl group.

    {2-[(Phenyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

{2-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(2)20(12-16-8-4-3-5-9-16)13-17-10-6-7-11-19(17)14-18(21)22/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOIRMQQGMKLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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